molecular formula C21H16ClNS B186463 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine CAS No. 60246-85-7

2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine

Cat. No. B186463
CAS RN: 60246-85-7
M. Wt: 349.9 g/mol
InChI Key: OFZHWFSIDOELHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazepines, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is not fully understood. However, it is thought to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to interact with ion channels, such as calcium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine can modulate the levels of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use as an anti-cancer agent. In addition, it has been shown to exhibit anticonvulsant and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine in lab experiments is its diverse pharmacological properties, which make it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Another direction is to study its potential as a treatment for neurological and psychiatric disorders, such as epilepsy and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for increased yields and purity.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a multistep process that involves the condensation of 2-chlorobenzaldehyde with phenylacetonitrile to form 2-(2-chlorophenyl)benzylidenemalononitrile. This compound is then reacted with 2-mercaptoaniline to form the final product, 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine. The synthesis method has been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects. It has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

60246-85-7

Product Name

2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine

Molecular Formula

C21H16ClNS

Molecular Weight

349.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C21H16ClNS/c22-17-11-5-4-10-16(17)21-14-19(15-8-2-1-3-9-15)23-18-12-6-7-13-20(18)24-21/h1-13,21H,14H2

InChI Key

OFZHWFSIDOELHN-UHFFFAOYSA-N

SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4Cl

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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